チオペンタルナトリウム

概要

説明

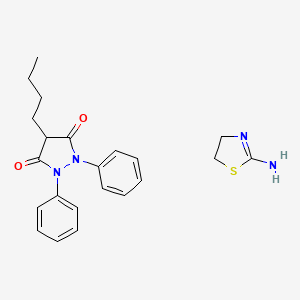

Thiopental Sodium, also known as Sodium Pentothal, is a barbiturate used to induce general anesthesia, treat convulsions, and reduce intracranial pressure . It is an ultra-short-acting barbiturate and has been used commonly in the induction phase of general anesthesia .

Synthesis Analysis

Thiopental Sodium (Tho) is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .

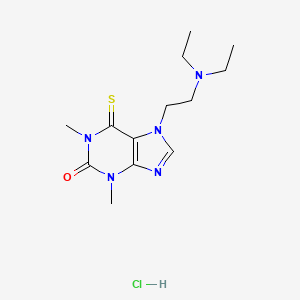

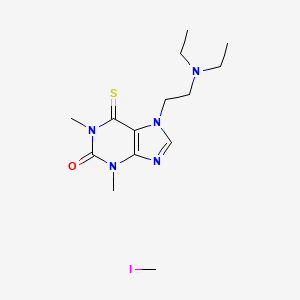

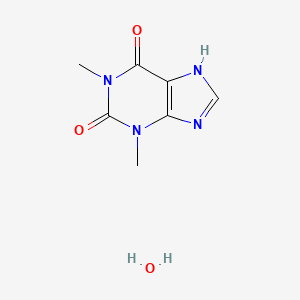

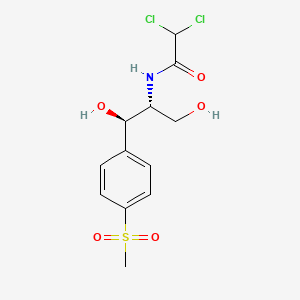

Molecular Structure Analysis

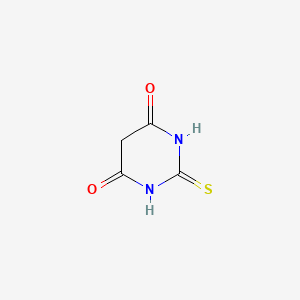

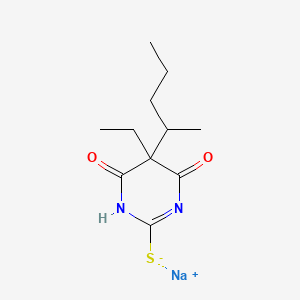

Thiopental Sodium has the IUPAC name 4,6 (1H,5H)-Pyrimidinedione, 5-ethyldihydro-5- (1methylbutyl)-2-thioxo-, monosodium salt, (±)-; Sodium (±)-5-ethyl-5- (1-methylbutyl)-2-thiobarbiturate . It has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .

Chemical Reactions Analysis

Thiopental Sodium is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .

Physical And Chemical Properties Analysis

Thiopental Sodium has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .

科学的研究の応用

全身麻酔

チオペンタルナトリウムは、全身麻酔の誘導または短時間完全麻酔の生成のために静脈内に投与されるバルビツール酸系薬剤です .

催眠

また、催眠にも使用されます。 催眠とは、集中した注意と周辺の意識の低下を伴う人間の意識の状態であり、暗示に対する反応能力が高まっていることを特徴としています .

痙攣状態の抑制

チオペンタルナトリウムは、痙攣状態の抑制に使用されます。 痙攣は、脳の突然の異常な電気的活動である発作の一種です .

頭蓋内圧の低下

チオペンタルナトリウムは、神経外科の患者で増加した頭蓋内圧を低下させるために使用されてきました . 頭蓋内圧(ICP)は、頭蓋骨内、したがって脳組織と脳脊髄液(CSF)内の圧力です。

神経活動へのエネルギー的側面

研究によると、麻酔量で投与されたチオペンタルナトリウムは、意識の基礎となる神経プロセスを特定し、その障害の原因を特定することを可能にします . エネルギーのサポートを必要とする多くのニューロン反応をブロックします .

神経保護効果

チオペンタルナトリウムは、ラットにおけるイソフルラン誘発性認知機能障害に対して神経保護効果があることが判明しています . 酸化ストレスと炎症反応を変化させることにより、脳を保護します .

作用機序

Target of Action

Thiopental sodium primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. By binding to this receptor, thiopental sodium enhances the inhibitory effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

Thiopental sodium binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability . As a result, the post-synaptic inhibitory effect of GABA in the thalamus is prolonged .

Biochemical Pathways

The primary biochemical pathway affected by thiopental sodium is the GABAergic pathway . By enhancing the inhibitory effect of GABA, thiopental sodium reduces neuronal excitability throughout the central nervous system. This leads to a decrease in nerve firing and a general depression of the central nervous system, which results in the anesthetic, hypnotic, and anticonvulsant effects of the drug .

Pharmacokinetics

Thiopental sodium exhibits the following pharmacokinetic properties:

- Absorption : As it is usually administered intravenously, absorption is complete and instantaneous .

- Distribution : Thiopental sodium is non-polar, lipophilic, and only partially ionized at plasma pH, allowing it to readily enter both the brain and muscle . It is distributed into muscle and liver, and it can cross the placenta .

- Metabolism : Thiopental sodium is metabolized in the liver .

- Elimination : The drug is excreted in the urine, with a half-life of about 12 minutes .

Result of Action

It produces hypnosis within 30 to 40 seconds of intravenous injection . Recovery after a small dose is rapid, with some somnolence and retrograde amnesia .

Action Environment

The action of thiopental sodium can be influenced by various environmental factors. For instance, the drug’s lipid solubility allows it to be sequestered in fatty tissue . This means that the drug’s duration of action is largely due to its redistribution away from central circulation into muscle and fatty tissue . Therefore, factors that affect the distribution of lipids in the body, such as diet and body composition, could potentially influence the action, efficacy, and stability of thiopental sodium .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

sodium;5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLILQARPMWUHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021744 | |

| Record name | Thiopental sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71-73-8 | |

| Record name | Thiopental sodium [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopental sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiopental sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

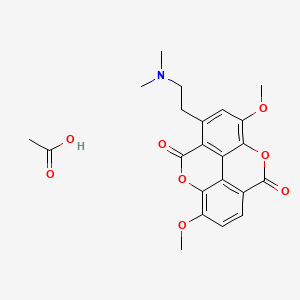

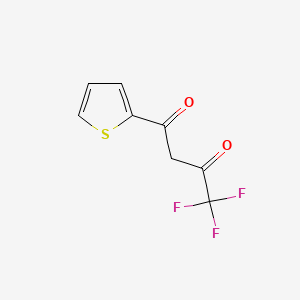

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does thiopental sodium exert its anesthetic effects?

A1: [, , , ] Thiopental sodium, a barbiturate, primarily acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) within the central nervous system. It binds to specific sites on the GABAA receptor, prolonging the duration of chloride ion channel opening. This enhanced chloride influx hyperpolarizes neurons, making them less excitable and ultimately leading to sedation and anesthesia.

Q2: Does thiopental sodium offer neuroprotective benefits in cases of cerebral ischemia?

A3: [, ] Studies exploring the neuroprotective potential of thiopental sodium in focal cerebral ischemia-reperfusion in rats have yielded mixed results. While some studies suggest that it does not offer significant neuroprotection, others indicate it might provide some benefits by accelerating the elimination of excitatory amino acids like aspartate and glutamate during reperfusion. More research is needed to clarify its role in such scenarios.

Q3: What is the molecular formula and weight of thiopental sodium?

A3: The molecular formula of thiopental sodium is C11H17N2NaO2S. Its molecular weight is 264.32 g/mol. Spectroscopic data can be found in various chemical databases.

Q4: How does storage temperature affect the stability of thiopental sodium and propofol mixtures?

A6: [] Studies have shown that both thiopental sodium and propofol, when mixed and stored in polypropylene syringes, maintain over 90% of their initial concentration for up to 312 hours when refrigerated at 4 degrees Celsius. At room temperature (23 degrees Celsius), propofol remains stable for up to 120 hours and thiopental sodium for up to 240 hours.

Q5: How does thiopental sodium distribute within the body?

A7: [, ] Thiopental sodium is highly lipophilic, facilitating its rapid passage across the blood-brain barrier. Following intravenous administration, it rapidly distributes to highly perfused organs like the brain, heart, and liver, leading to rapid onset of anesthetic effects. It is then redistributed to less perfused tissues like muscle and fat, contributing to its short duration of action.

Q6: What factors can influence the pharmacokinetics of thiopental sodium?

A8: [, ] Several factors can influence thiopental sodium's pharmacokinetic profile, including age, liver function, and concomitant medications. Reduced hepatic blood flow, as seen in liver disease or with certain medications, can significantly delay thiopental sodium detoxification.

Q7: Can thiopental sodium be used for anesthesia induction in patients undergoing cesarean sections?

A10: [, , ] While thiopental sodium readily crosses the placental barrier, research suggests that when used for induction of anesthesia during cesarean sections, followed by propofol maintenance and nitrous oxide, it does not offer significant advantages over propofol alone for maternal or fetal outcomes.

Q8: What are the potential cardiovascular effects of thiopental sodium administration?

A11: [, ] Thiopental sodium can cause dose-dependent cardiovascular depression, leading to a decrease in blood pressure and cardiac output. These effects are often transient and less pronounced when used in combination with other anesthetic agents or opioids.

Q9: Can thiopental sodium induce bronchospasm?

A12: [] While thiopental sodium is often considered a bronchodilator, case reports suggest it can potentially trigger bronchospasm in susceptible individuals, particularly those with pre-existing hyperreactive airway diseases like asthma. Careful consideration is needed when using thiopental sodium in such patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。